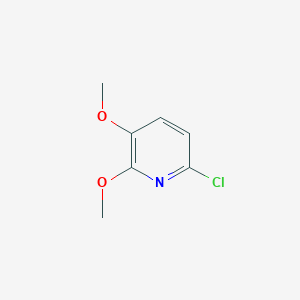

6-Chloro-2,3-dimethoxypyridine

Description

Significance of the Pyridine (B92270) Scaffold in Organic Synthesis and Functional Materials

The pyridine scaffold is of paramount importance in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. numberanalytics.comresearchgate.net Its aromatic nature allows for a range of substitution reactions, while the nitrogen atom can act as a nucleophile, a base, or a ligand for metal catalysts. nih.gov This reactivity has been exploited in the development of novel synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and C-H functionalization. researchgate.netiipseries.org

Beyond its role in synthesis, the pyridine motif is integral to the design of advanced functional materials. Pyridine-based compounds are utilized in the creation of conducting polymers, luminescent materials, and metal-organic frameworks (MOFs). numberanalytics.comiipseries.org The ability of the pyridine nitrogen to coordinate with metal ions is a key feature in the development of these materials, which have applications in areas such as gas storage, separation, and sensing. iipseries.org

Role of Pyridine Derivatives in Medicinal Chemistry and Agrochemical Research

Similarly, in the field of agrochemicals, pyridine derivatives are crucial components of many insecticides, herbicides, and fungicides. numberanalytics.comenpress-publisher.com The targeted biological activity of these compounds allows for the effective control of pests and diseases in agriculture.

Contextualization of 6-Chloro-2,3-dimethoxypyridine within Current Pyridine Chemistry Research

Within the vast landscape of pyridine chemistry, specific substitution patterns on the pyridine ring give rise to unique chemical properties and potential applications. This compound, with its distinct arrangement of a chloro and two methoxy (B1213986) substituents, represents a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atom at the 6-position, combined with the electron-donating methoxy groups at the 2- and 3-positions, creates a unique electronic environment within the pyridine ring. This substitution pattern influences the compound's reactivity and makes it a useful building block in the development of novel compounds for pharmaceutical and agrochemical applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈ClNO₂ sigmaaldrich.com |

| Molecular Weight | 173.60 g/mol sigmaaldrich.com |

| CAS Number | 1087659-30-0 sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 sigmaaldrich.com |

| InChI Key | RIBNMZVQKQHUSA-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | COc1ccc(Cl)nc1OC sigmaaldrich.com |

Spectroscopic Data of this compound

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 174.03163 |

| [M+Na]⁺ | 196.01357 |

| [M-H]⁻ | 172.01707 |

| [M+NH₄]⁺ | 191.05817 |

| [M+K]⁺ | 211.98751 |

| [M+H-H₂O]⁺ | 156.02161 |

| [M+HCOO]⁻ | 218.02255 |

| [M+CH₃COO]⁻ | 232.03820 |

| Data obtained from predicted collision cross section values. uni.lu |

Synthesis of this compound

The synthesis of polysubstituted pyridines like this compound typically involves multi-step reaction sequences. While a specific, documented synthesis for this exact compound is not widely published, general synthetic strategies for chlorodimethoxypyridines can be inferred from related literature.

A plausible synthetic route could start from a suitable pyridine precursor, such as a dihydroxypyridine, which can be subsequently chlorinated and methylated. For instance, the chlorination of a pyridine N-oxide derivative followed by methoxylation is a common strategy. The chlorination step can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent reaction with a methoxide (B1231860) source, such as sodium methoxide, would introduce the methoxy groups. The regioselectivity of these reactions is a critical aspect, often controlled by the existing substituents and reaction conditions.

Chemical Reactivity and Potential Transformations of this compound

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for its replacement with a variety of nucleophiles such as amines, thiols, and alkoxides. This provides a versatile handle for further molecular diversification.

The methoxy groups can potentially be cleaved under strong acidic conditions to yield the corresponding hydroxypyridine. The pyridine ring itself can undergo further electrophilic substitution, although the positions of attack will be directed by the existing substituents. The nitrogen atom can also be quaternized by reaction with alkyl halides.

Furthermore, the chloro-substituent enables participation in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks.

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBNMZVQKQHUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670146 | |

| Record name | 6-Chloro-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-30-0 | |

| Record name | 6-Chloro-2,3-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2,3 Dimethoxypyridine and Analogues

Strategies for the Construction of Highly Substituted Pyridine (B92270) Systems

The creation of highly substituted pyridine systems can be broadly categorized into two approaches: the de novo construction of the pyridine ring from acyclic precursors and the functionalization of a pre-existing pyridine scaffold. thieme-connect.comnih.gov De novo syntheses, such as the Hantzsch pyridine synthesis, offer a direct route to certain substitution patterns but may lack the versatility required for more complex targets. illinois.edu Cascade reactions, which involve a sequence of intramolecular reactions, provide an efficient means to construct highly substituted pyridines from simple starting materials. nih.gov For instance, a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can initiate a cascade involving electrocyclization and subsequent air oxidation to yield polysubstituted pyridines. nih.gov

| Pyridine Synthesis Strategy | Description | Key Features | Reference |

| Hantzsch Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. | Classical method, good for 1,4-dihydropyridines which can be oxidized. | illinois.edu |

| Cascade Reaction | A sequence of reactions where the product of one step is the substrate for the next, occurring in one pot. | High efficiency and atom economy. | nih.gov |

| Liebeskind Pyridine Synthesis | A convergent approach for constructing tetrasubstituted pyridines. | Efficient for complex core structures. | chemrxiv.org |

The synthesis of precursors to 6-Chloro-2,3-dimethoxypyridine often involves multi-step sequences that build the required substitution pattern. arxiv.orgyoutube.comarxiv.org A general consideration in such multi-step syntheses is the strategic introduction of functional groups that can be later converted to the desired methoxy (B1213986) and chloro substituents. youtube.com For example, a synthetic route might commence with a readily available pyridine derivative, which is then subjected to a series of reactions to introduce the necessary functionalities. One patented method for a related compound, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, starts from maltol (B134687) and proceeds through methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step. google.com Such a sequence highlights the intricate planning required to control the regiochemistry and achieve the target molecule.

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge due to the electronic properties of the heterocycle. nih.goveurekaselect.com The nitrogen atom withdraws electron density, deactivating the ring towards electrophilic substitution, which typically occurs at the C-3 position. firsthope.co.in Conversely, nucleophilic substitution is favored at the C-2 and C-4 positions. firsthope.co.inchemistry-online.com Directed ortho-metalation is a powerful strategy to achieve regioselective functionalization, where a directing group on the pyridine ring guides a metalating agent to an adjacent position. The use of magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) reagents, in the presence or absence of a Lewis acid like BF₃·OEt₂, allows for the selective metalation and subsequent functionalization at various positions of a pyrazolo[1,5-a]pyridine (B1195680) scaffold, demonstrating a high degree of regiocontrol. acs.orgnih.gov

Advanced Functionalization Techniques for Pyridine Rings Relevant to this compound Synthesis

Modern synthetic chemistry has introduced a variety of advanced techniques to functionalize pyridine rings with high precision and efficiency. thieme-connect.comnih.govcapes.gov.br These methods are crucial for the synthesis of complex molecules like this compound.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine core, avoiding the need for pre-functionalized starting materials. thieme-connect.comnih.govcapes.gov.brbeilstein-journals.orgsioc-journal.cn Catalysts based on palladium, rhodium, ruthenium, and other transition metals can facilitate the formation of carbon-carbon and carbon-heteroatom bonds at positions that are traditionally difficult to access. nih.govcapes.gov.brresearchgate.net While C-2 selectivity is commonly observed due to the coordinating effect of the pyridine nitrogen, recent advancements have enabled selective functionalization at the C-3 and C-4 positions. thieme-connect.comcapes.gov.br These methods offer an atom-economical approach to building molecular complexity. rsc.orgnih.gov

| Catalyst System | Position Functionalized | Type of Functionalization | Reference |

| Palladium | C-3, C-4 | Arylation | researchgate.net |

| Rhodium | ortho-C-H | Alkylation | beilstein-journals.org |

| Ruthenium | C-4 | Arylation | nih.gov |

The introduction of a chlorine atom at the C-6 position of a 2,3-dimethoxypyridine (B17369) precursor is a key step in the synthesis of the target molecule. Direct halogenation of pyridines can be challenging and may require harsh conditions. firsthope.co.in A more controlled approach involves the use of specifically designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles. nih.gov This method allows for the halogenation of a broad range of unactivated pyridines. nih.gov Nucleophilic aromatic substitution (SNAr) is another fundamental method, where a leaving group on the pyridine ring is displaced by a nucleophile. quimicaorganica.org The reactivity of halopyridines towards nucleophilic substitution follows the order 4 > 2 > 3, making the displacement of a leaving group at the C-6 (equivalent to C-2) position a feasible process. chemistry-online.comdavuniversity.org

Sustainable and Green Chemistry Approaches in the Synthesis of Related Pyridine Derivatives

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods. ijarsct.co.in Green chemistry principles are being increasingly applied to the synthesis of pyridine derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govbenthamscience.comnih.govresearchgate.net

Key green chemistry strategies in pyridine synthesis include:

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and minimizing waste. nih.govresearchgate.net

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids can significantly reduce the environmental impact of a synthesis. benthamscience.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for example through mechanochemistry, can eliminate solvent-related waste. ijarsct.co.in

These approaches not only contribute to a more sustainable chemical industry but also often lead to more efficient and cost-effective synthetic routes. ijarsct.co.inbenthamscience.com

Chemical Reactivity and Transformational Chemistry of 6 Chloro 2,3 Dimethoxypyridine

Elucidation of Reaction Pathways and Mechanisms

Studies on Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the 6-chloro-2,3-dimethoxypyridine ring is fundamentally governed by the electronic properties of the nitrogen heteroatom and the attached substituents. The pyridine (B92270) ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). slideshare.netwikipedia.orguoanbar.edu.iq This low reactivity is due to the electronegative nitrogen atom, which reduces the electron density of the ring and can be protonated or coordinate to Lewis acids, further deactivating the system. beilstein-journals.org Consequently, electrophilic substitution on this compound requires harsh conditions and is not a common transformation pathway.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNA), particularly at positions ortho and para (C2, C4, C6) to the nitrogen atom. stackexchange.comwikipedia.org In the case of this compound, the chlorine atom is situated at the C6 position, an activated site. The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient C6 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com The subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product. wikipedia.org While many SNA reactions are believed to proceed through this two-step mechanism, some studies on pyridine systems suggest that, especially with good leaving groups like chloride, the reaction may proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state. nih.gov

Investigation of Substituent Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are dictated by the interplay of the electronic effects of its substituents.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on SNA at C6 |

| Nitrogen | 1 | -I (Strong) | -R (Strong) | Strongly Activating |

| Chlorine | 6 | -I (Moderate) | +R (Weak) | Good Leaving Group |

| Methoxy (B1213986) | 2 | -I (Weak) | +R (Strong) | Weakly Deactivating |

| Methoxy | 3 | -I (Weak) | +R (Strong) | Weakly Deactivating |

Studies on similar 2-chloropyridine (B119429) systems have shown that the rate of nucleophilic substitution is significantly influenced by the electron-withdrawing strength of other substituents on the ring. researchgate.net For this compound, the main reaction is regioselective substitution at the C6 position due to the combined activation by the ring nitrogen and the presence of a good leaving group.

Derivatization Strategies Utilizing this compound as a Key Precursor

Cross-Coupling Reactions for Scaffold Diversification

The C-Cl bond in this compound is a versatile handle for scaffold diversification through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the chloropyridine with an organoboron reagent, such as a boronic acid or ester. researchgate.netmdpi.com This method is valued for its tolerance of a wide range of functional groups and generally mild reaction conditions. mdpi.com For substrates like this compound, typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base in an appropriate solvent. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, converting aryl halides into aryl amines. wikipedia.orgacsgcipr.org It is a powerful tool for introducing primary or secondary amines at the C6 position of the pyridine ring. The process requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base. jk-sci.comorganic-chemistry.org

Below is a table summarizing typical cross-coupling transformations for a generic chloropyridine scaffold, which are applicable to this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Structure |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(OAc)₂ / SPhos | 6-Aryl/Alkyl-2,3-dimethoxypyridine |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ / BINAP | 6-(Dialkylamino)-2,3-dimethoxypyridine |

| Heck | Alkene | C-C | Pd(OAc)₂ / P(o-tol)₃ | 6-Vinyl-2,3-dimethoxypyridine |

| Sonogashira | Alkyne | C-C | PdCl₂(PPh₃)₂ / CuI | 6-Alkynyl-2,3-dimethoxypyridine |

| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄ | 6-Aryl/Alkyl-2,3-dimethoxypyridine |

These derivatization strategies highlight the utility of this compound as a building block for accessing a wide array of more complex molecular architectures. nih.gov

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 2,3 Dimethoxypyridine Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-Chloro-2,3-dimethoxypyridine and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) groups. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methoxy groups. The coupling between these adjacent protons would result in a characteristic splitting pattern, typically a set of doublets. The two methoxy groups would appear as sharp singlets, potentially with slightly different chemical shifts due to their different positions on the pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of their electronic environment. The carbon attached to the chlorine atom would experience a downfield shift, while the carbons bonded to the oxygen atoms of the methoxy groups would also be significantly shifted. The two methoxy carbons would appear at a characteristic upfield region. The analysis of both proton and carbon NMR spectra, often supplemented by two-dimensional NMR techniques like COSY and HMBC, allows for the complete assignment of all proton and carbon signals, thus confirming the molecular structure. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (C4-H) | 7.0 - 7.5 | 115 - 125 |

| Aromatic CH (C5-H) | 6.5 - 7.0 | 110 - 120 |

| Methoxy (C2-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Methoxy (C3-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| C2 (Pyridine Ring) | - | 155 - 165 |

| C3 (Pyridine Ring) | - | 140 - 150 |

| C6 (Pyridine Ring) | - | 145 - 155 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a clear molecular ion peak.

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M) and its corresponding M+2 peak, with a relative intensity ratio of approximately 3:1. miamioh.edu The fragmentation of the molecular ion would likely proceed through several key pathways. nih.gov One common fragmentation route for pyridine derivatives is the loss of a neutral molecule, such as HCN or a methoxy group as a radical. rsc.org

Initial fragmentation may involve the loss of a methyl radical (•CH₃) from one of the methoxy groups, followed by the loss of carbon monoxide (CO). Another probable fragmentation pathway is the cleavage of the C-Cl bond, leading to a fragment ion corresponding to the 2,3-dimethoxypyridine (B17369) radical cation. Further fragmentation of the pyridine ring can also occur, leading to smaller charged fragments. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the parent molecule. nih.govmdpi.com

Interactive Data Table: Predicted Key Mass Fragments of this compound

| m/z Value | Proposed Fragment |

| 173/175 | [M]⁺ (Molecular Ion) |

| 158/160 | [M - CH₃]⁺ |

| 144 | [M - C₂H₃O]⁺ |

| 138 | [M - Cl]⁺ |

| 130/132 | [M - CH₃ - CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key vibrational modes for this compound would include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methoxy groups will appear in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O stretching of the methoxy groups will produce strong absorptions, typically in the 1000-1300 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. semanticscholar.org

Interactive Data Table: Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Advanced Chromatographic Methods for Purity Assessment and Process-Related Impurity Profiling

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for identifying and quantifying any process-related impurities. mdpi.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water is a common method for analyzing pyridine derivatives. nih.gov A UV detector can be used for detection, as the pyridine ring exhibits strong UV absorbance. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation of the main compound from any potential impurities.

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like this compound. researchgate.net The choice of the GC column (e.g., a non-polar or medium-polarity column) is critical for achieving the desired separation.

Impurity Profiling: During the synthesis of this compound, various process-related impurities may be formed, such as starting materials, intermediates, or by-products from side reactions. ijnrd.org Chromatographic methods are crucial for developing a comprehensive impurity profile. This involves identifying the potential impurities and developing analytical methods to detect and quantify them at very low levels. The use of a mass spectrometer as a detector (LC-MS or GC-MS) is particularly valuable for the structural elucidation of unknown impurities.

X-ray Diffraction Analysis for Solid-State Structural Determination

The crystal structure would reveal the planarity of the pyridine ring and the orientation of the methoxy and chloro substituents relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding (if applicable), halogen bonding, and π-π stacking, that govern the solid-state architecture. mdpi.com This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. In the absence of a single crystal, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the bulk material. researchgate.net

Applications of 6 Chloro 2,3 Dimethoxypyridine in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Systems

The reactivity of the chlorine atom at the 6-position of the pyridine (B92270) ring, activated by the ring nitrogen, suggests its potential as a precursor for nucleophilic substitution reactions. This would allow for the introduction of various functionalities, making it a plausible building block for more complex heterocyclic systems. For instance, similar chloro-pyridines are widely used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, which are fundamental steps in the synthesis of diverse heterocyclic scaffolds found in pharmaceuticals and functional materials. However, specific examples detailing the synthesis of complex heterocyclic systems directly from 6-Chloro-2,3-dimethoxypyridine are not prominently featured in the surveyed literature.

Enantioselective Synthesis of Chiral Pyridine Derivatives

The synthesis of enantiomerically enriched chiral molecules is a significant area of modern organic chemistry. Generally, chiral pyridine derivatives can be accessed through various asymmetric methodologies, including the enantioselective functionalization of a pre-existing pyridine ring or the construction of the chiral ring from acyclic precursors. While methods exist for the enantioselective synthesis of chiral piperidines and other pyridine derivatives from more common starting materials, specific protocols employing this compound as the starting material for generating chiral products are not well-documented. The development of such a synthesis would likely involve asymmetric catalysis to control the stereochemistry of a reaction at a position on the pyridine ring or a substituent.

Design and Preparation of Macrocyclic and Supramolecular Pyridine-Based Architectures

Pyridine units are frequently incorporated into macrocycles and supramolecular structures due to their defined geometry and ability to act as ligands for metal coordination. The substitution pattern of this compound could, in principle, be exploited for the construction of such large-scale architectures. For example, the chloro-substituent could serve as a reactive handle for linking the pyridine unit into a larger cyclic or polymeric structure. The methoxy (B1213986) groups could influence the conformational properties and solubility of the resulting assembly. Despite this potential, there is a lack of specific published research demonstrating the use of this compound in the design and preparation of macrocyclic or supramolecular pyridine-based architectures.

Exploration of this compound in Polymer Chemistry and Materials Science

Substituted pyridines are valuable monomers and functional components in polymer chemistry and materials science. They can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, conductivity, or metal-coordinating ability. The chloro- and methoxy-substituents on this compound offer potential sites for polymerization or post-polymerization modification. However, a review of the current literature does not yield specific studies or data on the application of this particular compound in the synthesis of polymers or advanced materials. Research in this area would be required to explore its utility for creating novel functional materials.

Medicinal Chemistry Research and Biological Investigations of 6 Chloro 2,3 Dimethoxypyridine Derivatives

Pyridine (B92270) Scaffold as a Privileged Pharmacophore in Contemporary Drug Design

The pyridine ring system is a cornerstone in the field of medicinal chemistry, widely recognized for its profound impact on the pharmacological activity of a vast array of therapeutic agents. nih.govresearchgate.netdovepress.com This six-membered nitrogen-containing heterocycle is a common feature in numerous natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. dovepress.comnih.gov Its prevalence in both natural and synthetic bioactive molecules has established it as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets. nih.govresearchgate.net

The versatility of the pyridine scaffold stems from its unique physicochemical properties. semanticscholar.org Its basicity, water solubility, chemical stability, and ability to form hydrogen bonds are all characteristics that medicinal chemists leverage to enhance the therapeutic potential of drug candidates. nih.govsemanticscholar.org Furthermore, the pyridine ring can act as a bioisostere for other chemical groups, such as amines, amides, and even benzene (B151609) rings, allowing for fine-tuning of a molecule's properties to improve its efficacy and safety profile. semanticscholar.org The incorporation of various functional groups onto the pyridine nucleus can further enhance its biological activity. nih.gov

The significance of the pyridine scaffold is underscored by the large number of FDA-approved drugs that contain this structural motif. researchgate.netdovepress.com These drugs are used to treat a wide range of conditions, including tuberculosis (isoniazid), HIV/AIDS (delavirdine), cancer (crizotinib), and arthritis (piroxicam), highlighting the broad therapeutic applicability of pyridine-based compounds. nih.govresearchgate.netdovepress.com The continued interest in this scaffold is evident from the substantial number of research publications dedicated to the synthesis and evaluation of novel pyridine-containing molecules. dovepress.com

Rational Design and Synthesis of Novel Derivatives with Potential Pharmacological Activities

The rational design of new therapeutic agents often begins with a promising scaffold, and 6-chloro-2,3-dimethoxypyridine serves as a valuable starting material for the synthesis of novel, biologically active molecules. The process of creating these new derivatives involves strategic chemical modifications to the core structure, aiming to enhance specific pharmacological properties.

A common synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 6-position of the pyridine ring. This allows for the introduction of a wide variety of functional groups and structural motifs, leading to the generation of diverse chemical libraries for biological screening. For instance, derivatives have been synthesized by reacting this compound with different amines, thiols, and other nucleophiles.

Another key aspect of the rational design process is the use of computational tools, such as molecular docking. These in silico methods allow researchers to predict how a newly designed molecule will interact with a specific biological target, such as an enzyme or a receptor. This predictive power helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process.

The synthesis of these novel derivatives is typically carried out using established organic chemistry reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are frequently employed to form new carbon-carbon bonds and introduce aryl or heteroaryl substituents. biomedpharmajournal.org The specific reaction conditions, including the choice of catalyst, solvent, and temperature, are carefully optimized to ensure high yields and purity of the final products.

In Vitro and In Silico Evaluation of Biological Activities

Once synthesized, the novel derivatives of this compound undergo a rigorous evaluation process to determine their biological activities. This typically involves a combination of in vitro assays, which are conducted in a controlled laboratory setting outside of a living organism, and in silico studies, which use computer simulations to predict biological properties.

Assessment of Antimicrobial Properties

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Pyridine derivatives have shown considerable promise in this area, and compounds derived from this compound have been investigated for their ability to inhibit the growth of various microorganisms.

In vitro antimicrobial activity is typically assessed using methods such as the disc-agar diffusion technique. researchgate.net This method involves placing paper discs impregnated with the test compound onto an agar (B569324) plate that has been inoculated with a specific bacterium or fungus. The size of the zone of inhibition around the disc, where microbial growth is prevented, provides a measure of the compound's antimicrobial potency.

Studies have shown that certain pyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, some synthesized compounds have been tested against bacterial species such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. biomedpharmajournal.orgresearchgate.net The results of these studies can help to identify lead compounds for further development as new antibiotics.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound | Target Microorganism | Activity |

| Derivative A | Staphylococcus aureus | Sensitive |

| Derivative B | Escherichia coli | Sensitive |

| Derivative C | Klebsiella pneumoniae | Sensitive |

| Derivative D | Candida albicans | Resistant |

Investigation of Anti-inflammatory and Analgesic Activities

Inflammation and pain are common symptoms of many diseases, and the development of new anti-inflammatory and analgesic drugs is an ongoing effort. Pyridine derivatives have been explored for their potential in this area, with some compounds showing promising activity. nih.govsemanticscholar.org

The anti-inflammatory activity of new compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema test in rats. In this model, the ability of a compound to reduce the swelling caused by an inflammatory agent is measured. Analgesic activity can be assessed using models like the hot plate test or the writhing test, which measure the response of an animal to a painful stimulus.

Research has shown that certain pyridine derivatives can exhibit significant anti-inflammatory and analgesic effects, sometimes comparable to or even exceeding those of established drugs. nih.govsemanticscholar.org The structure-activity relationship of these compounds is also studied to understand how different chemical modifications influence their biological activity.

Comprehensive Anticancer Activities and Cytotoxicity Studies

Cancer remains a leading cause of death worldwide, and the discovery of new anticancer agents is a major focus of medicinal chemistry research. Pyridine-containing compounds have emerged as a promising class of molecules with potential anticancer activity. nih.govmdpi.commdpi.com

The anticancer activity of novel derivatives is typically evaluated in vitro against a panel of human cancer cell lines. Assays such as the MTT assay are used to determine the concentration of the compound that is required to inhibit the growth of cancer cells by 50% (the IC50 value). Compounds with low IC50 values are considered to be more potent.

Studies have shown that certain pyridine derivatives can exhibit significant cytotoxicity against various cancer cell lines, including those from lung, liver, and colon cancers. mdpi.com For example, some compounds have been found to be more potent than the standard anticancer drug doxorubicin (B1662922) in certain cell lines. mdpi.com The mechanism of action of these compounds is also investigated, with some derivatives being shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative E | Lung (NCI-H460) | 5.2 |

| Derivative F | Liver (HepG2) | 3.8 |

| Derivative G | Colon (HCT-116) | 7.1 |

Enzyme Inhibition Studies, Including Cholinesterase, Tyrosinase, α-Amylase, and α-Glucosidase

Enzyme inhibition is a common mechanism of action for many drugs. By blocking the activity of a specific enzyme, a drug can interfere with a disease process. Pyridine derivatives have been investigated for their ability to inhibit a variety of enzymes, including cholinesterases, tyrosinase, α-amylase, and α-glucosidase.

Cholinesterase inhibitors are used to treat Alzheimer's disease, and some pyridine derivatives have been found to be moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comnih.govnih.gov The inhibitory activity of these compounds is typically measured using in vitro enzymatic assays.

α-Glucosidase and α-amylase are enzymes that are involved in the digestion of carbohydrates. Inhibitors of these enzymes can be used to manage type 2 diabetes by slowing down the absorption of glucose from the gut. nih.govresearchgate.net Several pyridine derivatives have been shown to be potent inhibitors of α-glucosidase, with some compounds exhibiting significantly greater activity than the standard drug acarbose. nih.govresearchgate.net

Table 3: Enzyme Inhibitory Activity of Selected Pyridine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| Derivative H | Acetylcholinesterase (AChE) | 15.4 |

| Derivative I | Butyrylcholinesterase (BChE) | 22.1 |

| Derivative J | α-Glucosidase | 8.9 |

| Derivative K | α-Amylase | 35.7 |

In-Depth Structure-Activity Relationship (SAR) Studies for Optimized Pyridine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of the pyridine scaffold, these studies involve systematically modifying the chemical structure to observe the corresponding changes in biological activity. youtube.com This analysis helps identify the key chemical features, or pharmacophores, responsible for the molecule's therapeutic effects. youtube.com

The biological activity of pyridine derivatives can be significantly influenced by the nature, position, and number of substituents on the pyridine ring. nih.gov For instance, research on various pyridine derivatives has shown that increasing the number of methoxy (B1213986) (-OMe) groups on the scaffold can lead to a decrease in the IC50 value, which signifies increased antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms has, in some cases, resulted in lower biological activity. nih.gov

In a specific study on 6-chloro-1-phenylbenzazepine derivatives, which contain a related chloro-substituted heterocyclic core, SAR analysis revealed critical insights for optimizing dopamine (B1211576) D1 receptor (D1R) affinity. mdpi.comcuny.edu It was found that a methyl group at the C-3′ position was crucial for high D1R affinity. mdpi.comcuny.edu The study also explored substitutions at various other positions, finding that an N-3 methyl substituent was better tolerated than N-H or N-3 allyl groups. mdpi.comcuny.edu Furthermore, the C-8 position showed tolerance for amino and methanesulfonamide (B31651) substituents, maintaining high D1R affinity, whereas C-8 amides had lower affinities. mdpi.comcuny.edu

Another SAR study on pyrazolopyridine derivatives as inhibitors of enterovirus replication highlighted the importance of substitutions at four different positions. nih.gov The most selective inhibitors were those with an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position. nih.gov The C4 position was identified as offering the greatest potential for improvement, as various N-aryl groups enhanced antiviral activities. nih.gov For example, a 2-pyridyl group at this position resulted in the most potent activity against non-polio enteroviruses. nih.gov

These studies underscore that optimizing pyridine derivatives requires a multi-faceted approach, considering factors like the electronic effects of substituents, steric hindrance, and the potential for hydrogen bonding. youtube.comnih.gov

Below is a table summarizing general SAR findings for pyridine derivatives based on various studies.

| Structural Modification | Effect on Biological Activity | Example Context |

| Increase in Methoxy (-OMe) Groups | Increased antiproliferative activity (lower IC50) nih.gov | Cancer cell lines nih.gov |

| Addition of Halogens (e.g., -Cl, -Br) | Can decrease activity, depending on position and target nih.gov | General antiproliferative studies nih.gov |

| Introduction of Bulky Groups | Often leads to lower antiproliferative activity nih.gov | Cancer cell lines nih.gov |

| Substitution at N1 Position | An isopropyl group increased selectivity nih.gov | Antiviral (Enterovirus) nih.gov |

| Substitution at C4 Position | N-aryl groups improved antiviral activity nih.gov | Antiviral (Enterovirus) nih.gov |

| Substitution at C-3' Position | A methyl group was critical for high affinity mdpi.comcuny.edu | Dopamine D1 Receptor (D1R) Antagonist mdpi.comcuny.edu |

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.comnih.gov This method is instrumental in medicinal chemistry for understanding how potential drug molecules interact with their biological targets at a molecular level. nih.gov

Molecular docking is frequently employed to screen libraries of compounds, such as pyridine derivatives, against known biological targets to identify potential inhibitors. scirp.orgtubitak.gov.tr This in silico approach helps prioritize compounds for synthesis and biological testing. For example, pyridine and pyrimidine (B1678525) derivatives have been evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govnih.gov Similarly, other studies have used docking to identify novel cyanopyridones and pyrido[2,3-d]pyrimidines as dual inhibitors of VEGFR-2 and HER-2, both of which are important targets in oncology. mdpi.com

Once a putative target is identified, docking simulations characterize the specific binding mode of the ligand within the protein's active site. mdpi.com The analysis focuses on intermolecular interactions such as hydrogen bonds and hydrophobic interactions, which are crucial for determining binding affinity and the efficacy of a drug molecule. nih.gov For instance, docking studies of certain pyridine derivatives into the kinesin Eg5 enzyme, a cancer target, revealed that the compounds could interact with key amino acid residues like GLU116 and GLY117 through hydrogen bonds. tubitak.gov.tr In another study, dimethylpyridine derivatives were docked into the active sites of cyclooxygenase enzymes (COX-1 and COX-2) to understand their binding interactions as potential anti-inflammatory agents. mdpi.com This detailed interaction mapping is essential for the rational design of more potent and selective inhibitors.

A key output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the target protein. nih.govjst.go.jp This score, often expressed as a binding energy in kcal/mol, provides a quantitative prediction of how strongly a compound will bind to its target. tubitak.gov.trnih.gov A lower, more negative binding energy value typically indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity. tubitak.gov.tr

Computational methods for predicting binding affinity range from relatively fast scoring functions used in virtual screening to more rigorous but computationally expensive techniques like free-energy perturbation (FEP). acs.orgnih.gov These predictions are invaluable for ranking different derivatives and guiding lead optimization. For example, in a study of pyridine and dihydropyrimidine (B8664642) derivatives, docking results showed that one pyridine compound had a free energy of binding of –9.52 kcal/mol, indicating strong potential as an inhibitor of the Eg5 enzyme. tubitak.gov.tr These computational predictions, while not a substitute for experimental validation, provide a robust framework for prioritizing synthetic efforts toward the most promising compounds. nih.govconsensus.app

The table below shows representative data from molecular docking studies of various pyridine-based compounds against different biological targets.

| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyridine Derivative | Kinesin Eg5 | -9.52 tubitak.gov.tr | GLU116, GLY117 tubitak.gov.tr |

| Pyrimidine Derivative | Kinesin Eg5 | -7.67 tubitak.gov.tr | GLU116, GLY117 tubitak.gov.tr |

| Pyridine-based thiadiazole | COX-2 | -8.5 researchgate.net | Not Specified |

| Dimethylpyridine Derivative | COX-1 / COX-2 | Not Specified mdpi.com | Not Specified mdpi.com |

| Pyridazine-based Hydrazone | EGFR / HER2 | Not Specified nih.gov | Not Specified nih.gov |

Computational Predictions of Drug-Likeness and Oral Bioavailability for Designed Pyridine Derivatives

In the early stages of drug discovery, computational methods are used to predict the pharmacokinetic properties of virtual compounds, saving significant time and resources. bohrium.comnih.gov These predictions assess a molecule's potential to be developed into a safe and effective oral drug.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. bohrium.com One of the most widely used guidelines for assessing drug-likeness is Lipinski's "Rule of Five". bohrium.com This rule suggests that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria:

Molecular weight less than 500 Daltons

LogP (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Computational tools can rapidly calculate these and other physicochemical properties for designed pyridine derivatives to filter out compounds with undesirable characteristics. researchgate.netnih.gov For example, the SwissADME web tool can be used to evaluate these parameters and predict additional properties related to pharmacokinetics and medicinal chemistry friendliness. researchgate.net

Oral bioavailability refers to the fraction of an administered oral dose of a drug that reaches the systemic circulation in an unchanged form. mdpi.comnih.gov It is a critical and complex property influenced by a molecule's solubility, intestinal permeability, and susceptibility to first-pass metabolism. nih.govmdpi.com Computational models, including Quantitative Structure-Property Relationship (QSPR) and machine learning approaches, are used to predict oral bioavailability directly from a compound's chemical structure. mdpi.commdpi.comfigshare.com These models are built using large datasets of compounds with known bioavailability data and can help in the early identification of candidates that are likely to be well-absorbed after oral administration. mdpi.com For pyridine derivatives, these in silico predictions can guide modifications to improve properties like water solubility and CNS penetration, thereby enhancing their potential as drug candidates. nih.gov

The following table provides a hypothetical example of a computational drug-likeness and ADME prediction for a designed pyridine derivative.

| Parameter | Predicted Value | Acceptable Range/Rule | Assessment |

| Molecular Weight | 320.5 g/mol | < 500 | Pass |

| LogP | 2.8 | < 5 | Pass |

| Hydrogen Bond Donors | 1 | < 5 | Pass |

| Hydrogen Bond Acceptors | 4 | < 10 | Pass |

| Lipinski's Rule of Five | 0 violations | ≤ 1 violation | Drug-like |

| Human Intestinal Absorption (HIA) | High | High researchgate.net | Good |

| Blood-Brain Barrier (BBB) Permeability | Yes | Yes/No (Target Dependent) researchgate.net | CNS-active potential |

| Predicted Oral Bioavailability | 65% | High (>50%) | Good |

Future Research Directions and Emerging Trends in 6 Chloro 2,3 Dimethoxypyridine Chemistry

Development of More Efficient, Selective, and Environmentally Benign Synthetic Routes

The synthesis of polysubstituted pyridines remains a central theme in organic chemistry. Current time information in Jakarta, ID. Future research on 6-Chloro-2,3-dimethoxypyridine will undoubtedly focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This involves the use of less hazardous reagents, minimizing waste, and employing catalytic methods.

Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions. The trend is moving towards the development of one-pot or tandem reactions that can construct the substituted pyridine (B92270) core in a single, efficient operation. organic-chemistry.org The application of transition-metal-catalyzed cross-coupling and cyclization reactions is a particularly promising avenue for creating functionalized pyridine derivatives with high precision. Current time information in Jakarta, ID.

| Aspect | Current Synthetic Approaches | Future-Oriented Synthetic Strategies |

| Efficiency | Often multi-step with moderate overall yields. | One-pot reactions, cascade sequences, higher yields. |

| Selectivity | May require protecting groups to achieve desired regioselectivity. | High regioselectivity through advanced catalytic systems. |

| Catalysis | Use of stoichiometric reagents, sometimes with precious metals. | Employment of earth-abundant metal catalysts, biocatalysis. |

| Solvents | Often reliant on volatile and hazardous organic solvents. | Use of green solvents (e.g., water, ionic liquids) or solvent-free conditions. |

| Waste | Generation of significant stoichiometric byproducts. | Atom-economical reactions with minimal waste generation. |

This table illustrates the anticipated evolution of synthetic methodologies for this compound, emphasizing a shift towards more sustainable and efficient processes.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The chloro and dimethoxy substituents on the pyridine ring of this compound offer multiple sites for chemical modification. Future research will likely explore novel reactivity patterns to access a wider range of derivatives. The chlorine atom, for instance, is a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functional groups at the 6-position.

Furthermore, the methoxy (B1213986) groups can be subject to demethylation to yield the corresponding hydroxypyridines, which can then be further functionalized. The interplay between the electronic effects of the chloro and methoxy groups can also lead to unique and unexplored chemical transformations. Researchers are likely to investigate late-stage functionalization techniques, which allow for the modification of complex molecules containing the this compound core, a crucial step in drug discovery and development.

Integration with Advanced High-Throughput Screening and Combinatorial Chemistry

To unlock the full therapeutic and material science potential of this compound, its derivatives need to be screened for a wide array of biological activities and material properties. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, and its integration with combinatorial chemistry—the synthesis of large libraries of related compounds—will be a key trend.

By systematically modifying the this compound core, vast libraries of novel compounds can be generated. These libraries can then be screened to identify hits for various applications, such as new drug candidates or functional materials. This approach significantly accelerates the discovery process compared to traditional, one-by-one synthesis and testing.

| Technology | Application in this compound Research | Potential Outcomes |

| Combinatorial Chemistry | Synthesis of large, diverse libraries of this compound derivatives. | Rapid exploration of chemical space around the core scaffold. |

| High-Throughput Screening (HTS) | Automated biological and functional assays on compound libraries. | Identification of lead compounds for drug discovery and new materials. |

| DNA-Encoded Libraries (DELs) | Tagging individual molecules with unique DNA barcodes for massive parallel screening. | Efficient discovery of potent and selective binders to biological targets. |

This table outlines how advanced screening and synthesis technologies can be synergistically applied to explore the potential of this compound derivatives.

Applications in Advanced Functional Materials and Nanotechnology

Pyridine-containing polymers and materials are known for their interesting electronic and optical properties. The unique substitution pattern of this compound makes it a promising building block for the synthesis of novel functional materials. Future research could explore its incorporation into polymers for applications in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal-organic frameworks (MOFs).

In the realm of nanotechnology, this compound derivatives could be used to functionalize nanoparticles, imparting specific properties such as improved stability, biocompatibility, or catalytic activity. The ability to tune the electronic properties of the pyridine ring through further modification could lead to the development of "smart" materials that respond to external stimuli.

Synergistic Approaches Combining Artificial Intelligence and Machine Learning for Drug Discovery and Synthesis Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. acs.org In the context of this compound, AI can be employed in several key areas. For instance, predictive models can be developed to forecast the biological activity of novel derivatives, helping to prioritize which compounds to synthesize and test. acs.org This can significantly reduce the time and cost associated with drug discovery.

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Modeling | Training models on existing data to predict properties of new molecules. | Faster identification of promising drug candidates and materials. |

| Retrosynthesis Planning | AI algorithms suggest synthetic pathways for target molecules. | More efficient and novel routes to complex derivatives. |

| Reaction Optimization | Machine learning models predict optimal reaction conditions (temperature, catalyst, etc.). | Higher yields, reduced waste, and faster process development. |

| De Novo Design | Generative models design entirely new molecules with desired properties. | Discovery of novel this compound-based compounds. |

This table highlights the transformative potential of integrating artificial intelligence and machine learning into the research and development of this compound.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 6-Chloro-2,3-dimethoxypyridine?

- Answer : The compound (CAS #1087659-30-0) has the molecular formula C₇H₈ClNO₂ and a molecular weight of 173.60 g/mol . Structural features include a pyridine ring substituted with chlorine at position 6 and methoxy groups at positions 2 and 3. Key physicochemical properties such as melting point and stability under varying conditions (e.g., temperature, pH) are not explicitly provided in the literature, but standard pyridine derivative protocols recommend characterization via 1H NMR, FT-IR, and HPLC to confirm purity and structure.

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Answer : While direct synthesis routes for this compound are not detailed in the provided evidence, analogous pyridine derivatives (e.g., 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine) suggest multi-step pathways involving N-oxidation, nitration, nucleophilic substitution, and chlorination . For this compound, a plausible route could start with a dimethoxypyridine precursor, followed by regioselective chlorination using agents like POCl₃ or SOCl₂. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid over-chlorination.

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- 1H NMR : To confirm substituent positions and integration ratios (e.g., methoxy protons at ~δ 3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing Cl).

- FT-IR : Key peaks include C-Cl stretch (~550–650 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) from methoxy groups.

- HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at ~254 nm, optimized with acetonitrile/water gradients .

Advanced Research Questions

Q. How do the electronic effects of chloro and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer : The methoxy groups (electron-donating) activate the pyridine ring at ortho/para positions, while the chloro group (electron-withdrawing) directs electrophilic substitution to specific sites. For Suzuki-Miyaura couplings, the chlorine atom may act as a leaving group, enabling palladium-catalyzed arylations. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution.

Q. What strategies can resolve contradictions in reported spectral data or physical properties of this compound?

- Answer :

- Cross-validation : Compare data across multiple techniques (e.g., mass spectrometry for molecular weight confirmation, XRD for crystalline structure) .

- Reproducibility : Standardize synthetic and purification protocols (e.g., column chromatography gradients, recrystallization solvents) .

- Meta-analysis : Review peer-reviewed studies for consensus on properties like melting points, and account for polymorphic forms or impurities .

Q. How can computational chemistry aid in predicting the regioselectivity of electrophilic substitutions on this compound?

- Answer :

- DFT calculations : Model reaction intermediates to identify transition states and activation energies for substitution pathways.

- Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions (e.g., positions activated by methoxy groups) to predict sites for nitration or halogenation.

- Docking studies : Explore interactions with catalysts (e.g., Pd in cross-couplings) to optimize reaction conditions.

Methodological Considerations

- Experimental Design : Use factorial design (e.g., DoE) to optimize reaction parameters (temperature, stoichiometry) for synthesis.

- Data Analysis : Apply statistical tools (e.g., ANOVA) to evaluate reproducibility in spectral or reactivity data.

- Safety Protocols : Follow guidelines for handling chlorinated pyridines, including waste segregation and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.